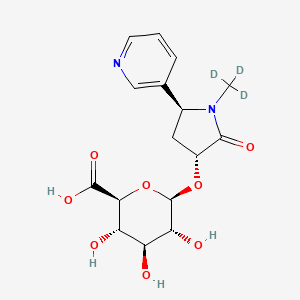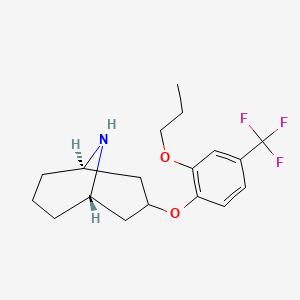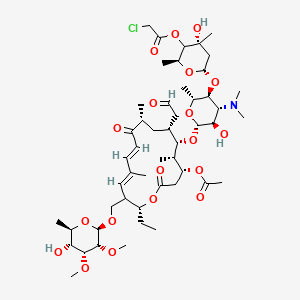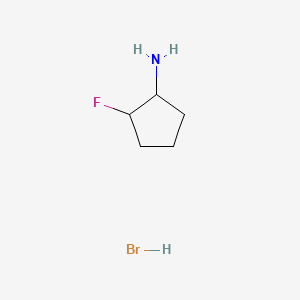
2-Fluorocyclopentan-1-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluorocyclopentan-1-amine;hydrobromide is a chemical compound with the molecular formula C5H10FN·HBr.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclopentan-1-amine typically involves the conversion of 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines using the Mitsunobu reaction . This reaction is known for its ability to produce optically pure compounds with high enantioselectivity. The reaction conditions often involve the use of lipases in organic media for enzymatic deracemization, followed by the Mitsunobu reaction to achieve the desired amine .
Industrial Production Methods
Industrial production methods for 2-Fluorocyclopentan-1-amine;hydrobromide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Fluorocyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the amine to its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines .
科学研究应用
2-Fluorocyclopentan-1-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of various fluorinated materials and intermediates.
作用机制
The mechanism of action of 2-Fluorocyclopentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, selectivity, and duration of action. It interacts with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing various biological processes .
相似化合物的比较
Similar Compounds
2-Fluorocyclopentan-1-amine hydrochloride: Similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
(1R,2R)-rel-2-Fluorocyclopentan-1-amine Hydrobromide:
Uniqueness
2-Fluorocyclopentan-1-amine;hydrobromide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H11BrFN |
|---|---|
分子量 |
184.05 g/mol |
IUPAC 名称 |
2-fluorocyclopentan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10FN.BrH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H |
InChI 键 |
UIDCAUPAKFUCGM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)F)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
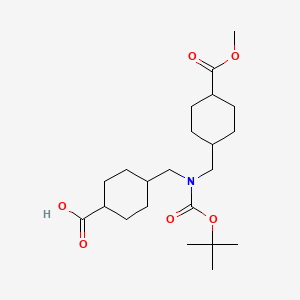
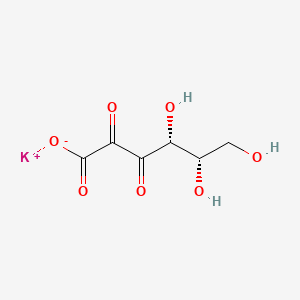
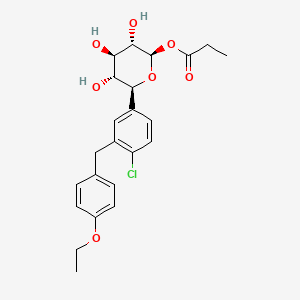
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
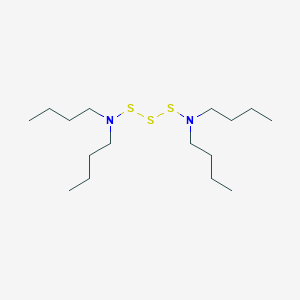
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
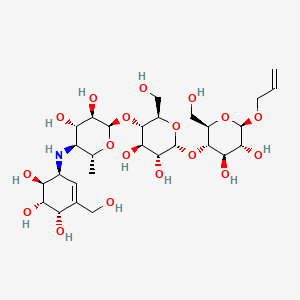
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
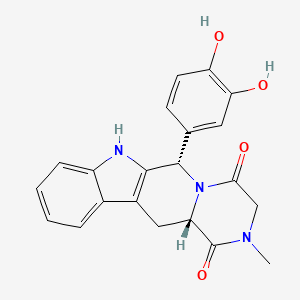
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
